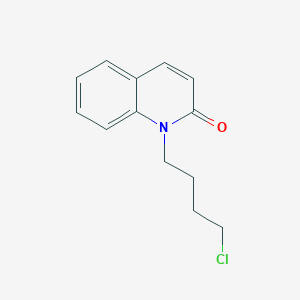

1-(4-chlorobutyl)-1H-quinolin-2-one

Description

1-(4-Chlorobutyl)-1H-quinolin-2-one is a heterocyclic compound featuring a quinolin-2-one core substituted with a 4-chlorobutyl chain at the 1-position. Quinolin-2-one derivatives are widely studied for their biological activities, including antimicrobial, antipsychotic, and enzyme-modulating effects . The 4-chlorobutyl substituent, commonly used in alkylation reactions (e.g., in haloperidol analogs and tetrazole derivatives), introduces both lipophilicity and reactivity, which may influence pharmacological behavior .

Properties

IUPAC Name |

1-(4-chlorobutyl)quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-9-3-4-10-15-12-6-2-1-5-11(12)7-8-13(15)16/h1-2,5-8H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLPMFKIWBUZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobutyl)-1H-quinolin-2-one typically involves the alkylation of quinolin-2-one with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or acetonitrile to achieve high yields.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobutyl)-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolin-2-one derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Quinolin-2-one derivatives with various functional groups.

Reduction: Reduced quinolin-2-one derivatives.

Substitution: New quinolin-2-one derivatives with different substituents replacing the chlorobutyl group.

Scientific Research Applications

1-(4-Chlorobutyl)-1H-quinolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobutyl)-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Quinolin-2-one Derivatives

1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (CAS 696656-56-1) Structure: Substituted with a 2-chlorobenzyl group at the 1-position and a hydroxyl group at the 4-position. Molecular Weight: 285.725 g/mol (C₁₆H₁₂ClNO₂) vs. 1-(4-chlorobutyl)-1H-quinolin-2-one (estimated ~237.7 g/mol based on C₁₃H₁₃ClN₂O). The hydroxyl group may increase polarity compared to the chlorobutyl chain .

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Structure: Features a cyclopropyl group at the 1-position and additional halogen substitutions (Cl, F). Applications: Used in research for its stability and modified pharmacokinetics due to fluorination and cyclopropane ring .

4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one Structure: Nitro group at the 3-position and methyl at the 1-position. Safety Profile: Noted for stringent handling requirements due to nitro group reactivity . Comparison: The nitro group increases oxidative toxicity risks, unlike the chlorobutyl group, which is more inert but prone to nucleophilic substitution .

Chlorobutyl-Substituted Heterocycles

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Vilazodone Intermediate) Structure: Chlorobutyl chain on an indole ring. Molecular Weight: 232.72 g/mol (C₁₃H₁₃ClN₂) vs. quinolin-2-one derivatives. Functional Role: Intermediate in antidepressants; indole’s π-system may enhance serotonin receptor binding compared to quinolinone .

1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole Structure: Tetrazole ring with cyclohexyl and chlorobutyl groups. Applications: Used in coordination chemistry and catalysis; tetrazole’s acidity contrasts with quinolinone’s hydrogen-bonding capacity .

Data Table: Key Comparative Properties

Biological Activity

1-(4-chlorobutyl)-1H-quinolin-2-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C12H12ClN and a molecular weight of 219.69 g/mol. The structure consists of a quinoline ring with a chlorobutyl substituent, which is believed to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various quinolone derivatives demonstrated that modifications in the alkyl chain length and substituents significantly affect antimicrobial potency against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Aspergillus flavus | 16 µg/mL |

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. The compound may interfere with DNA replication or protein synthesis in bacteria and fungi, leading to cell death.

Case Studies

Study on Antifungal Activity : A recent study highlighted the effectiveness of this compound against Aspergillus flavus. The compound exhibited an IC50 value of 1.05 µg/mL, surpassing the efficacy of standard antifungal treatments like amphotericin B. This suggests a promising potential for developing new antifungal agents based on this scaffold .

In Vivo Studies : In vivo studies have shown that derivatives of quinolinones, including this compound, can reduce inflammation markers in animal models. These findings indicate potential applications in treating inflammatory diseases, although further research is necessary to confirm these effects in clinical settings .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinolone derivatives indicates that the presence and position of substituents on the quinoline ring significantly influence biological activity. For instance, the introduction of halogen groups, such as chlorine in the case of this compound, enhances antimicrobial potency by increasing lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.